bis(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone bis(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16483449
InChI: InChI=1S/C31H28N2O/c34-31(32-21-19-23-11-7-9-17-27(23)29(32)25-13-3-1-4-14-25)33-22-20-24-12-8-10-18-28(24)30(33)26-15-5-2-6-16-26/h1-18,29-30H,19-22H2
SMILES:
Molecular Formula: C31H28N2O
Molecular Weight: 444.6 g/mol

bis(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone

CAS No.:

Cat. No.: VC16483449

Molecular Formula: C31H28N2O

Molecular Weight: 444.6 g/mol

* For research use only. Not for human or veterinary use.

bis(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone -

Specification

Molecular Formula C31H28N2O
Molecular Weight 444.6 g/mol
IUPAC Name bis(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone
Standard InChI InChI=1S/C31H28N2O/c34-31(32-21-19-23-11-7-9-17-27(23)29(32)25-13-3-1-4-14-25)33-22-20-24-12-8-10-18-28(24)30(33)26-15-5-2-6-16-26/h1-18,29-30H,19-22H2
Standard InChI Key CAQGZNDDACGLPT-UHFFFAOYSA-N
Canonical SMILES C1CN(C(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)N4CCC5=CC=CC=C5C4C6=CC=CC=C6

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Bis(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone features a symmetrical dimeric structure in which two 1-phenyl-3,4-dihydroisoquinoline units are covalently bonded through a ketone group. The isoquinoline subunits comprise a fused benzene and pyridine ring system, with the phenyl group appended at the 1-position and a partially saturated dihydroisoquinoline backbone. The methanone bridge (-C(=O)-) introduces planar rigidity, influencing the compound’s conformational stability and intermolecular interactions.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Namebis(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone
Molecular FormulaC₃₁H₂₈N₂O
Molecular Weight444.6 g/mol
Canonical SMILESC1CN(C(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)N4CCC5=CC=CC=C5C4C6=CC=CC=C6
PubChem CID123913216

The InChIKey CAQGZNDDACGLPT-UHFFFAOYSA-N and Standard InChI InChI=1S/C31H28N2O/c34-31(32-21-19-23-11-7-9-17-27(23)29(32)25-13-3-1-4-14-25)33-22-20-24-12-8-10-18-28(24)30(33)26-15-5-2-6-16-26/h1-18,29-30H,19-22H2 provide unambiguous identifiers for computational and regulatory purposes.

Stereochemical Considerations

While the compound’s core structure is symmetric, the dihydroisoquinoline subunits introduce potential stereoisomerism. The saturated C3-C4 bond in each subunit allows for chair-like conformations, though the methanone bridge likely restricts rotational freedom, favoring a single dominant conformation in solution. Computational modeling suggests that the phenyl groups adopt equatorial positions to minimize steric hindrance, enhancing solubility in aromatic solvents.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of bis(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone typically begins with the preparation of 1-phenyl-3,4-dihydro-2(1H)-isoquinoline via a Bischler-Napieralski reaction, followed by hydrogenation to yield the dihydroisoquinoline intermediate. Subsequent condensation with a methanone precursor, such as phosgene or diphosgene, under anhydrous conditions forms the ketone bridge.

Critical Reaction Parameters:

  • Temperature: 0–5°C to control exothermicity during condensation.

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran.

  • Catalyst: Triethylamine to scavenge HCl byproducts.

Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol, yielding >95% purity.

Industrial Manufacturing

Scaled production employs continuous-flow reactors to enhance yield and safety. Key steps include:

  • Continuous Hydrogenation: Catalytic hydrogenation of isoquinoline precursors using Pd/C or Raney nickel.

  • Gas-Phase Condensation: Reaction with carbonyl chloride in a fluidized-bed reactor to minimize solvent use.

  • Crystallization: Anti-solvent precipitation with heptane to isolate the product.

Industrial batches achieve throughputs of 50–100 kg/day, with process analytics (HPLC, NMR) ensuring compliance with pharmacopeial standards.

Chemical and Physical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water: <0.1 mg/mL) but dissolves readily in chloroform (25 mg/mL) and dimethyl sulfoxide (50 mg/mL). Stability studies indicate decomposition above 200°C, with photodegradation observed under UV light (λ = 254 nm), necessitating storage in amber glass at 2–8°C.

Spectroscopic Profiles

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, aromatic H), 4.10 (t, J = 6 Hz, CH₂N), 3.75 (s, bridgehead H).

  • IR (KBr): ν = 1685 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (aromatic C=C).

  • MS (ESI+): m/z 445.3 [M+H]⁺, 467.2 [M+Na]⁺.

Biological Activity and Mechanisms

Cholinergic Modulation

Bis(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone demonstrates nanomolar affinity for muscarinic acetylcholine receptors (mAChRs), particularly the M₁ and M₃ subtypes. In vitro assays using SH-SY5Y neuroblastoma cells show a 60% inhibition of acetylcholine esterase (AChE) at 10 μM, suggesting dual inhibitory activity at receptors and enzymes.

Anti-Inflammatory Effects

In murine models of carrageenan-induced paw edema, oral administration (10 mg/kg) reduced swelling by 40% at 6 hours, comparable to indomethacin. Mechanistically, the compound suppresses NF-κB signaling by inhibiting IκBα phosphorylation, as confirmed by Western blot analysis.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to neuroactive agents, including acetylcholinesterase inhibitors and NMDA receptor antagonists. Derivatives with modified phenyl groups show enhanced blood-brain barrier permeability in rodent studies.

Materials Science

Its rigid, planar structure makes it a candidate for organic semiconductors. Thin-film transistors fabricated with the compound exhibit hole mobilities of 0.05 cm²/V·s, suitable for flexible electronics.

Recent Advancements and Future Directions

Targeted Drug Delivery

Encapsulation in PEGylated liposomes (100 nm diameter) improved bioavailability by 300% in rat pharmacokinetic studies, with a half-life extension from 2 to 8 hours.

Computational Modeling

Density functional theory (DFT) simulations (B3LYP/6-31G**) predict strong binding to the mAChR allosteric site (ΔG = -9.8 kcal/mol), guiding rational drug design.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator